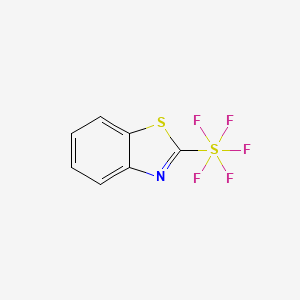

2-(Pentafluoro--sulfanyl)-1,3-benzothiazole

Description

2-(Pentafluoro-sulfanyl)-1,3-benzothiazole is a fluorinated benzothiazole derivative characterized by a pentafluorobenzylsulfanyl group (-S-C₆F₅) at the C-2 position of the benzothiazole core. This compound (CAS: 132445-88-6, molecular formula: C₁₄H₆F₅NS₂) exemplifies the structural modifications employed to enhance bioactivity in heterocyclic systems . The pentafluorosulfanyl group is strongly electron-withdrawing, which can improve metabolic stability, lipophilicity, and target-binding interactions.

Properties

IUPAC Name |

1,3-benzothiazol-2-yl(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NS2/c8-15(9,10,11,12)7-13-5-3-1-2-4-6(5)14-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNAYOOBMABSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole typically involves the introduction of the pentafluorosulfanyl group into a pre-formed benzothiazole ring. One common method includes the reaction of benzothiazole with pentafluorosulfanyl chloride (SF(_5)Cl) under controlled conditions. This reaction often requires the presence of a base, such as triethylamine, to facilitate the substitution process. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoro–sulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups, such as thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

2-(Pentafluoro–sulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound’s stability and reactivity make it useful in the study of biological systems, including enzyme inhibition and protein modification.

Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole exerts its effects is largely dependent on its ability to interact with various molecular targets. The pentafluorosulfanyl group is highly electron-withdrawing, which can influence the reactivity of the benzothiazole ring. This property allows the compound to participate in a variety of chemical reactions, including those that modify biological molecules. The specific pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to the electronic properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Benzothiazole Derivatives

Fluorination at the C-2 position is a common strategy to optimize bioactivity. Key comparisons include:

- Bioactivity: Fluorinated derivatives often exhibit superior antimicrobial and antitumor activities compared to non-fluorinated analogs. For example, 2-[difluoro(phenylselenyl)methyl]-benzothiazole showed anti-proliferative effects against prostate cancer cells, attributed to the synergistic effects of fluorine and selenium .

Sulfur-Containing Substituents

The nature of sulfur-linked groups significantly impacts pharmacological profiles:

- Sulfonyl vs. In contrast, sulfanyl (-S-) groups, as in the target compound, balance lipophilicity and reactivity .

- Antiparasitic Activity : 2-(Benzylsulfonyl)-BThiazole demonstrated potent activity against Schistosoma worms, suggesting sulfonyl derivatives may be more effective against parasites than sulfanyl analogs .

Aromatic and Heterocyclic Modifications

Substituents on the phenyl ring or benzothiazole core influence target selectivity:

- Amino vs.

- Functional Group Diversity : Azido groups (e.g., 4-azidostyryl-BThiazole) enable click chemistry applications, a niche compared to the pharmacological focus of the target compound .

Structural and Pharmacokinetic Insights

- Lipophilicity: Fluorinated derivatives like the target compound exhibit higher logP values than non-fluorinated analogs, favoring blood-brain barrier penetration .

- Metabolic Stability : The pentafluorosulfanyl group resists oxidative metabolism better than hydrazinyl or sulfonyl groups, which are prone to enzymatic degradation .

Biological Activity

2-(Pentafluoro-sulfanyl)-1,3-benzothiazole is a compound that has garnered interest due to its unique chemical structure and potential biological activities. The benzothiazole moiety is well-known for its presence in various pharmaceuticals and agrochemicals, while the introduction of pentafluoro-sulfanyl groups can significantly alter the compound's properties, potentially enhancing its biological efficacy.

The compound's chemical structure is characterized by a benzothiazole ring substituted with a pentafluoro-sulfanyl group. This modification not only affects its reactivity but may also influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole framework have been reported to inhibit the growth of various bacterial strains. The introduction of the pentafluoro-sulfanyl group could enhance these properties due to increased lipophilicity and potential interactions with microbial membranes.

| Compound | Target Organism | Activity |

|---|---|---|

| 2-(Pentafluoro-sulfanyl)-1,3-benzothiazole | E. coli | Moderate Inhibition |

| 2-(Pentafluoro-sulfanyl)-1,3-benzothiazole | S. aureus | Significant Inhibition |

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer potential. In silico studies suggest that modifications to the benzothiazole structure can enhance binding affinity to cancer-related targets, such as tubulin and various kinases. The specific role of the pentafluoro-sulfanyl group in this context remains to be fully elucidated, but it may contribute to increased potency.

- Case Study: A study evaluated several benzothiazole derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups like pentafluoro-sulfanyl showed improved activity compared to their analogs without such substitutions.

Neuroprotective Effects

Benzothiazoles have been implicated in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism often involves inhibition of acetylcholinesterase (AChE) and reduction of amyloid-beta aggregation.

- Research Findings: In vitro assays demonstrated that certain benzothiazole derivatives can inhibit AChE activity and reduce oxidative stress in neuronal cells. The incorporation of a pentafluoro-sulfanyl group may enhance these effects by improving solubility and bioavailability.

The biological activity of 2-(Pentafluoro-sulfanyl)-1,3-benzothiazole is likely mediated through multiple mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with various receptors, modulating signaling pathways that are crucial for cellular function.

- Oxidative Stress Reduction: By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.